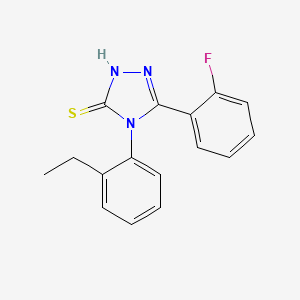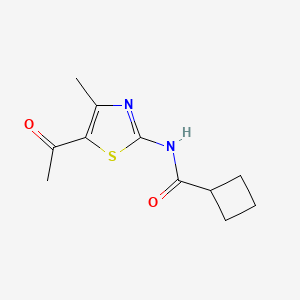![molecular formula C17H18N2O3S B5752139 N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5752139.png)
N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide derivatives typically involves reactions between sulfonyl chlorides and amines or amide formations. For example, compounds similar to our compound of interest have been synthesized through the interaction of various sulfonyl chlorides with appropriate amines in the presence of basic conditions. These reactions lead to the formation of the corresponding benzenesulfonamides with high yields and specificity. The structural characterization of these compounds is confirmed through techniques such as X-ray crystallography and NMR spectroscopy, ensuring the correct synthesis of the targeted structure (Gao et al., 2014).
Molecular Structure Analysis
The molecular structure of N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamides is characterized by specific interactions and conformations. X-ray crystallography studies reveal that these compounds often display significant π-π interactions and hydrogen bonding, contributing to their stability and molecular arrangement. For instance, the crystal structures of related sulfonamides show hydrogen bonds forming dimers and layers, leading to a three-dimensional network that stabilizes the crystal structure (Jacobs, Chan, & O'Connor, 2013).
Chemical Reactions and Properties
Benzenesulfonamides, including N-[4-(1-pyrrolidinylcarbonyl)phenyl] derivatives, are involved in various chemical reactions, primarily due to their sulfonamide group. This group influences the reactivity and interaction with other chemical species, particularly in processes such as nucleophilic substitution or addition reactions. The chemical properties are significantly influenced by the sulfonamide group's ability to act as a hydrogen bond donor and acceptor, affecting solubility, reactivity, and interaction with biological molecules (Balu & Gopalan, 2013).
Physical Properties Analysis
The physical properties of N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide include solubility, melting point, and crystal structure. These characteristics are vital for understanding the compound's behavior in different environments and its application potential. The crystallographic data provide insights into the molecular packing, intermolecular forces, and overall stability of the compound in solid form. The solubility in various solvents affects its application in different chemical and pharmaceutical processes (Jia, Zhang, & Du, 2019).
Chemical Properties Analysis
The chemical properties of N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide are influenced by the presence of the sulfonamide group and the specific substituents attached to the benzene rings. These groups affect the acidity, basicity, and overall reactivity of the sulfonamide nitrogen, impacting its interactions and reactions with other chemical species. Additionally, the electronic structure, determined by computational methods, provides insights into the reactivity and interaction capabilities of these compounds (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17(19-12-4-5-13-19)14-8-10-15(11-9-14)18-23(21,22)16-6-2-1-3-7-16/h1-3,6-11,18H,4-5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJXDCBBCIVJMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5752057.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5752061.png)
![3-[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]-2-cyano-N-phenylacrylamide](/img/structure/B5752063.png)
![6-phenyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5752067.png)



![10,11,12,13-tetrahydro-5H-spiro[azepino[2,1-b]benzo[h]quinazoline-6,1'-cyclohexan]-7(9H)-one](/img/structure/B5752116.png)


![2-[(5-tert-butyl-3-methyl-2-furoyl)amino]benzoic acid](/img/structure/B5752138.png)
![7-(difluoromethyl)-5-methyl-N-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5752146.png)
![2-(4-chloro-3-methylphenoxy)-2-methyl-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5752152.png)
